BenchChemオンラインストアへようこそ!

Gimeracil

DPD inhibition enzyme kinetics binding affinity

Gimeracil (CDHP) is the definitive reversible DPD inhibitor (Ki=0.36 µM, IC50=0.1 µM) for fluoropyrimidine research. Unlike uracil (competitive substrate) or eniluracil (irreversible inactivator), Gimeracil provides predictable, time-limited DPD suppression (t½=3.1–4.1 h), essential for controlled PK/PD models. Clinically, S-1 achieves 33% response in high-DPD tumors vs. 0% with UFT. Its secondary HR DNA repair inhibition enables radiosensitization assays (1 mM in vitro, 2.5–25 mg/kg in vivo). The validated reference standard for DPD assay calibration.

Molecular Formula C5H4ClNO2
Molecular Weight 145.54 g/mol
CAS No. 103766-25-2
Cat. No. B1684388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGimeracil
CAS103766-25-2
SynonymsGimeracil;  chlorodihydroxypyridine. Abbreviation: CDHP.
Molecular FormulaC5H4ClNO2
Molecular Weight145.54 g/mol
Structural Identifiers
SMILESC1=C(C(=CNC1=O)Cl)O
InChIInChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)
InChIKeyZPLQIPFOCGIIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gimeracil (103766-25-2) Procurement Guide: DPD Inhibitor for 5-FU Modulation in Cancer Research


Gimeracil (5-chloro-2,4-dihydroxypyridine; CDHP) is a small-molecule inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme responsible for the catabolic degradation of the antimetabolite 5-fluorouracil (5-FU) [1]. It is a key component of the oral fluoropyrimidine formulation S-1 (also known as TS-1 or Teysuno), where it is combined in a fixed molar ratio with tegafur (a 5-FU prodrug) and oteracil potassium (an orotate phosphoribosyltransferase inhibitor) to enhance the pharmacokinetic profile of 5-FU and reduce gastrointestinal toxicity [2]. Gimeracil acts as a competitive, reversible inhibitor of DPD, effectively increasing the plasma concentration and prolonging the half-life of 5-FU, thereby potentiating its antitumor activity .

Why Generic Substitution of Gimeracil with Other DPD Inhibitors Fails: The Critical Role of Potency, Reversibility, and Formulation Context


Substitution of gimeracil with other DPD inhibitors such as eniluracil (5-ethynyluracil), uracil, or the use of tegafur alone is not pharmacokinetically or clinically equivalent due to fundamental differences in inhibition mechanism (reversible vs. irreversible), binding affinity (Ki), and the resultant magnitude and duration of 5-FU plasma exposure modulation [1]. Gimeracil's competitive and reversible inhibition provides a tunable and controllable elevation of 5-FU levels, whereas irreversible inhibitors like eniluracil cause prolonged and less predictable DPD suppression, increasing the risk of severe toxicity . Furthermore, the unique formulation of gimeracil with tegafur and oteracil potassium in a specific molar ratio is designed to optimize the balance between antitumor efficacy and gastrointestinal safety, an outcome that cannot be replicated by simply combining a different DPD inhibitor with a 5-FU prodrug [2].

Quantitative Evidence for Gimeracil Differentiation: Potency, Reversibility, and Pharmacokinetic Impact


Gimeracil Exhibits Higher DPD Binding Affinity (Lower Ki) Compared to the Irreversible Inhibitor Eniluracil

Gimeracil demonstrates a higher binding affinity for DPD than the irreversible inhibitor eniluracil. The inhibition constant (Ki) for gimeracil is 0.36 µM, indicating potent reversible inhibition [1]. In contrast, eniluracil, a mechanism-based irreversible inactivator, has a reported Ki of 1.6 µM [2]. This 4.4-fold lower Ki for gimeracil signifies a stronger initial binding interaction with the enzyme's active site, contributing to its effective, yet reversible, modulation of 5-FU catabolism.

DPD inhibition enzyme kinetics binding affinity

Reversible DPD Inhibition by Gimeracil Enables a Controlled Duration of Effect, Unlike the Prolonged Action of Irreversible Inhibitors

Gimeracil is a competitive, reversible inhibitor of DPD, whereas eniluracil acts as a mechanism-based irreversible inactivator . This mechanistic difference translates to a distinct pharmacodynamic profile: following administration of gimeracil (as S-1), plasma uracil levels, an endogenous marker of DPD activity, return to baseline within approximately 48 hours, confirming the reversibility of the enzyme inhibition [1]. In contrast, the irreversible inactivation caused by eniluracil leads to prolonged DPD suppression that persists for days, potentially increasing the risk of severe and unpredictable 5-FU toxicity .

DPD inhibition mechanism of action reversibility

Gimeracil-Containing Formulation (S-1) Increases 5-FU Exposure by ~3-Fold Despite a 16-Fold Lower Tegafur Dose

In a Phase I clinical trial directly comparing S-1 (containing gimeracil, tegafur, and oteracil) to tegafur (FT) alone, S-1 administration resulted in a significantly greater 5-FU exposure despite a much lower dose of the 5-FU prodrug tegafur. Patients receiving a single 50 mg dose of S-1 (which contains tegafur) achieved an approximately 3-fold higher 5-FU area under the curve (AUC) compared to a 16-fold higher dose of tegafur administered alone (800 mg) [1]. This direct head-to-head comparison demonstrates that gimeracil's inhibition of DPD is critical for achieving and sustaining therapeutically relevant 5-FU plasma levels from an oral prodrug.

pharmacokinetics 5-FU exposure oral bioavailability

Gimeracil Provides 2.3-Fold Higher DPD Inhibition Potency (IC50) Compared to Uracil in Rat Liver Extracts

In vitro studies using rat liver extracts demonstrate that gimeracil is a more potent inhibitor of DPD-mediated 5-FU degradation than uracil, the natural substrate and a common comparator DPD inhibitor. Gimeracil exhibits an IC50 of 0.1 µM for inhibiting 5-FU degradation, while uracil, which acts as a competitive substrate, has a reported IC50 of 0.23 µM in similar DPD inhibition assays [1][2]. This indicates that gimeracil is 2.3-fold more potent on a molar basis in this preclinical model of 5-FU catabolism.

DPD inhibition in vitro potency IC50

The Fixed Molar Ratio of Gimeracil in S-1 (1:0.4:1 with Tegafur and Oteracil) is Critical for Optimized 5-FU Pharmacokinetics and Gastrointestinal Safety

Gimeracil's utility is maximized within the specific formulation context of S-1, where it is combined with tegafur (FT) and oteracil potassium (Oxo) in a precise molar ratio of 1:0.4:1 (FT:CDHP:Oxo) [1]. This ratio is not arbitrary; it is designed to achieve a delicate balance: gimeracil inhibits systemic DPD to elevate and prolong 5-FU plasma levels, while oteracil potassium selectively inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract to prevent local 5-FU activation and thereby reduce dose-limiting diarrhea and mucositis [2]. Using gimeracil alone or with a different ratio would disrupt this pharmacokinetically optimized balance.

formulation drug delivery pharmacokinetics

Gimeracil (103766-25-2): Primary Research and Industrial Application Scenarios


Preclinical In Vivo Studies of Oral Fluoropyrimidine Therapy

Gimeracil is an essential component for researchers establishing preclinical models (e.g., xenograft, PDX) to evaluate the efficacy and toxicity of oral fluoropyrimidine-based cancer therapy. Its use within the S-1 formulation allows for oral administration of a 5-FU prodrug with predictable and sustained plasma 5-FU levels, closely mimicking human clinical pharmacokinetics. The quantitative evidence of its 3-fold increase in 5-FU AUC and its reversible DPD inhibition profile provides a scientifically sound basis for dose selection and translational study design [1].

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies of DPD Inhibition

Due to its well-characterized and reversible DPD inhibition with a defined Ki of 0.36 µM, gimeracil is an ideal tool compound for investigating the role of DPD in the pharmacokinetics of 5-FU and other pyrimidine analogs. It is specifically useful in studies designed to understand or predict drug-drug interactions (DDIs) involving DPD and to develop pharmacokinetic/pharmacodynamic (PK/PD) models that simulate the effects of DPD inhibition on 5-FU plasma exposure [2].

Quality Control and Reference Standard for S-1 Generic Formulations

In the industrial and regulatory context, high-purity gimeracil serves as a critical reference standard for the quality control (QC) and bioequivalence testing of generic S-1 (tegafur/gimeracil/oteracil potassium) capsule formulations. Analytical methods such as LC-MS/MS require a certified reference standard of gimeracil to accurately quantify its concentration in plasma samples during human pharmacokinetic studies, which are mandatory for regulatory approval of generic versions of Teysuno or TS-1 [3].

Investigating DPD-Mediated Drug Resistance Mechanisms in Cancer

Elevated intratumoral DPD expression is a known mechanism of resistance to 5-FU-based chemotherapy. Researchers can employ gimeracil in cell culture and in vivo studies to investigate the role of DPD in mediating 5-FU resistance. By using gimeracil to inhibit DPD, the contribution of this specific catabolic pathway to overall drug sensitivity can be isolated and quantified, differentiating it from other resistance mechanisms like thymidylate synthase overexpression [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gimeracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.